molecular formula C12H9NO2 B164669 3-(Pyridin-2-yloxy)benzaldehyde CAS No. 137386-78-8

3-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B164669
Key on ui cas rn: 137386-78-8
M. Wt: 199.2 g/mol
InChI Key: YGXYNKLOBXMTGL-UHFFFAOYSA-N
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Patent
US08008525B2

Procedure details

3-Hydroxybenzyl alcohol (1.0 g, 8.2 mmol) was dissolved in pyridine (20 mL). 2-Bromopyridine (1.6 g, 9.8 mmol) and potassium carbonate (2.3 g, 16.4 mmol) were added thereto, and then the mixture was stirred at 90° C. for 10 minutes. Copper oxide(II) (1.6 g, 20.5 mmol) was further added thereto, and the reaction mixture was heated under reflux for 2 days. The reaction solution was filtered, and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The extract was dried, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30) to give the title compound (1.0 mg, yield 61%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Copper oxide(II)
Quantity
1.6 g
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>N1C=CC=CC=1>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Copper oxide(II)
Quantity
1.6 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=CC=C1)OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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